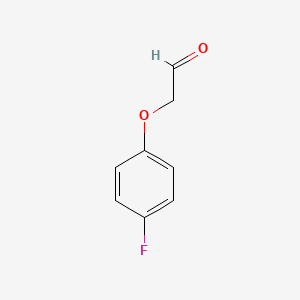

2-(4-Fluorophenoxy)acetaldehyde

Descripción

2-(4-Fluorophenoxy)acetaldehyde (CAS: Not explicitly provided; MDL: MFCD09883138) is an organofluorine compound featuring a para-fluorinated phenoxy group linked to an acetaldehyde moiety. Its molecular formula is C₈H₇FO₂, with a calculated molecular weight of 154.13 g/mol. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of piperidine derivatives for therapeutic applications, such as arthritis treatment .

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJFHEFBESTYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453341 | |

| Record name | 2-(4-fluorophenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59769-38-9 | |

| Record name | 2-(4-Fluorophenoxy)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59769-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)acetaldehyde typically involves the reaction of 4-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-fluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of 2-(4-Fluorophenoxy)acetaldehyde .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenoxy)acetaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is susceptible to nucleophilic attack, leading to the formation of various addition products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

Oxidation: 2-(4-Fluorophenoxy)acetic acid.

Reduction: 2-(4-Fluorophenoxy)ethanol.

Nucleophilic Addition: Various alcohols and other addition products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Reactions

- Oxidation : Converts the aldehyde to the corresponding carboxylic acid.

- Reduction : Converts the aldehyde to the corresponding alcohol.

- Nucleophilic Addition : The carbonyl carbon can react with nucleophiles to form diverse addition products.

Chemistry

In organic synthesis, 2-(4-Fluorophenoxy)acetaldehyde serves as a crucial intermediate for creating various organic compounds. Its unique structure enables the synthesis of fluorinated derivatives that may exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Biology

The compound has been studied for its potential interactions with biomolecules. Its electrophilic nature allows it to participate in nucleophilic attacks on proteins and nucleic acids, suggesting possible roles in biochemical pathways and cellular processes.

Medicine

Research indicates that 2-(4-Fluorophenoxy)acetaldehyde could be a promising building block for drug development. Its derivatives have been evaluated for therapeutic properties, particularly in treating neurological disorders and cancer.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate in pharmaceuticals and agrochemicals highlights its importance in developing new therapeutic agents and agricultural products.

The biological activity of 2-(4-Fluorophenoxy)acetaldehyde is attributed to its ability to interact with various biomolecules. Studies suggest that similar compounds exhibit antimicrobial properties and cytotoxicity against cancer cell lines. For instance, related phenoxyacetaldehydes have demonstrated effectiveness against pathogens and cancer cells due to their structural characteristics.

Case Studies

-

Cytotoxicity Assays : Research on structurally related compounds shows significant anticancer activity against various cell lines. The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and bioactivity.

Compound Name Activity Type IC50 Value (µM) 3-Chloro-4-fluorobenzaldehyde AChE Inhibition 20.15 ± 0.44 Pyrimidine Derivative Cytotoxicity 40.54 (A549), 29.77 (Caco-2) Fluorinated Sulfonamide Antimicrobial Active against E. coli - Enzyme Inhibition Studies : Derivatives of 2-(4-Fluorophenoxy)acetaldehyde have been evaluated for their ability to inhibit acetylcholinesterase, a critical target in Alzheimer's disease treatment.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)acetaldehyde involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, leading to the formation of various addition products. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-(4-Fluorophenyl)acetaldehyde

- Molecular Formula : C₈H₇FO

- Molecular Weight : 138.14 g/mol (CAS: 1736-67-0; MDL: MFCD02261761) .

- Key Difference: The absence of the phenoxy oxygen reduces polarity and alters reactivity. This compound is less hydrophilic compared to its phenoxy counterpart.

Ethyl 2-(4-Fluorophenoxy)acetate

- Structure : Ester derivative with an ethoxy group replacing the aldehyde.

- Molecular Formula : C₁₀H₁₁FO₃

- Molecular Weight : 198.19 g/mol (CAS: 2248-56-8) .

- Synthesis : High-yield routes (up to 95.6%) involve esterification of the corresponding acetic acid.

- Application : Stable intermediate in organic synthesis due to ester group’s lower reactivity compared to aldehydes.

2-(4-Fluorophenoxy)acetamide

Halogen-Substituted Analogues

2-(4-Chlorophenyl)acetaldehyde

- Structure : Chlorine substituent instead of fluorine.

- Key Difference : Chlorine’s higher electronegativity and larger atomic size increase molecular weight (C₈H₇ClO; ~156.59 g/mol) and alter GC retention times (6.7–6.8 min vs. 6.2 min for fluorinated analogues) .

- Mass Spectrometry : Distinct fragment ion patterns differentiate it from fluoro-analogues.

Pharmacologically Relevant Derivatives

Piperidine Derivatives

- Example: Methyl 4-[(1S)-1-[[(2R)-1-(2-(4-fluorophenoxy)ethyl)piperidine-2-carbonyl]amino]ethyl]benzoate.

- Application : Anti-arthritis candidates with mass spectra peaks at m/z 429 (M+H)+ .

- Comparison: Replacing the 4-fluorophenoxy group with cyanophenoxy or methylphenoxy alters pharmacokinetics (e.g., m/z 436 and 425 for cyanophenoxy and methylphenoxy derivatives, respectively).

Data Table: Key Properties of Selected Compounds

Actividad Biológica

2-(4-Fluorophenoxy)acetaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom, imparts distinct properties that influence its biological activity. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C8H7FO

- Molecular Weight : 138.14 g/mol

- CAS Number : 1736-67-0

The compound is primarily used as an intermediate in organic synthesis and has potential therapeutic applications due to its reactivity as an aldehyde.

The biological activity of 2-(4-Fluorophenoxy)acetaldehyde can be attributed to its electrophilic nature, allowing it to undergo nucleophilic attacks. This reactivity facilitates interactions with various biomolecules, including proteins and nucleic acids. The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Fluorophenoxy)acetaldehyde exhibit antimicrobial activities. For instance, studies on related phenoxyacetaldehydes have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the fluorine atom may enhance these properties by increasing lipophilicity and altering membrane permeability .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of 2-(4-Fluorophenoxy)acetaldehyde may possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, IC50 values for related compounds against COX-1 and COX-2 enzymes were reported to be in the range of 19.45 to 42.1 μM .

Toxicological Considerations

While exploring the therapeutic potential of 2-(4-Fluorophenoxy)acetaldehyde, it is crucial to consider its toxicity profile. Similar compounds have shown varying degrees of toxicity in animal models. For instance, acetaldehyde (a related compound) has demonstrated acute toxicity with oral LD50 values ranging from 660 to 1,930 mg/kg in rats . Therefore, understanding the safety margins for 2-(4-Fluorophenoxy)acetaldehyde is essential for its application in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-(4-Fluorophenoxy)acetaldehyde and its derivatives:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various phenoxyacetaldehyde derivatives against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for further development as antimicrobial agents.

- Anti-inflammatory Screening : In a series of experiments assessing anti-inflammatory effects, compounds derived from 2-(4-Fluorophenoxy)acetaldehyde were shown to reduce levels of pro-inflammatory cytokines in cell cultures. This suggests a mechanism through which these compounds could be utilized to manage inflammatory diseases.

- Toxicity Assessment : Toxicological studies highlighted the need for careful evaluation of dosage and exposure routes when considering therapeutic applications for this compound. Long-term exposure studies indicated potential risks associated with high concentrations, necessitating further investigation into safe usage levels.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) Against COX-1 | IC50 (μM) Against COX-2 |

|---|---|---|---|

| 2-(4-Fluorophenoxy)acetaldehyde | Antimicrobial/Anti-inflammatory | TBD | TBD |

| 2-(4-Chlorophenoxy)acetaldehyde | Moderate Antimicrobial | 25.0 | 30.0 |

| 2-(4-Bromophenoxy)acetaldehyde | High Antimicrobial | 20.0 | 28.0 |

This table illustrates how variations in substituents can influence the biological activity of phenoxyacetaldehydes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.